molecular formula C11H10O5 B116141 2-Methyl-5,6-dimethoxy-4,7-benzofurandione CAS No. 158204-26-3

2-Methyl-5,6-dimethoxy-4,7-benzofurandione

Cat. No. B116141
M. Wt: 222.19 g/mol
InChI Key: NSQSEKIEVVBLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5,6-dimethoxy-4,7-benzofurandione”, also known as MDB, is a versatile organic molecule. It has a molecular formula of C11H10O5 and an average mass of 222.194 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, treatment of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid with PPA yielded 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-1-benzofuro-[2,3-c]-1-benzazepin-6,12-dione . The solid was air-dried and purified by chromatography (neutral alumina, 4:1 hexane-EtOAc) to give 7a (1.3 g, 70%), mp 210-212°C (MeOH) .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5,6-dimethoxy-4,7-benzofurandione” consists of 11 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The IR spectrum shows peaks at 1773, 1635, 1599 cm-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5,6-dimethoxy-4,7-benzofurandione” include a melting point of 210-212°C (MeOH) . The IR spectrum shows peaks at 1773, 1635, 1599 cm-1 . The 1H-NMR and 13C-NMR data are also available .

Scientific Research Applications

Synthesis and Cytotoxic Properties

  • Anticancer Activity : A series of benzofuran derivatives, including those related to 2-Methyl-5,6-dimethoxy-4,7-benzofurandione, were synthesized and tested for their cytotoxic properties. Notably, certain compounds demonstrated significant anticancer activity, particularly against leukemia cells, without being toxic to normal cells (Krawiecka et al., 2014).

Synthesis of Benzofuran Derivatives

  • Chemical Synthesis : Research on the synthesis of various benzofuran derivatives, including 2-Methyl-5,6-dimethoxy-4,7-benzofurandione, has been conducted to explore their potential applications in pharmaceuticals and other industries (Jackson & Marriott, 2002).

Pharmaceutical and Biological Applications

  • Antibacterial Activity : Some benzofuran derivatives have been tested for their antibacterial properties. Certain compounds have shown potential as antibacterial agents, particularly against gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
  • Antitumor and Antimicrobial Activities : New flavonoids and α-pyrone derivatives related to benzofuran, including 5,6-dimethoxy derivatives, have been isolated and screened for cytotoxic and antifungal activities, although no significant activity was found in this study (Umeokoli et al., 2016).

Chemical and Structural Characterization

  • Spectroscopic Characterization : Detailed spectroscopic, quantum chemical, and drug likeness parameters of benzofuran derivatives have been investigated. This research is crucial for understanding the properties and potential pharmaceutical applications of these compounds (Hiremath et al., 2019).

properties

IUPAC Name

5,6-dimethoxy-2-methyl-1-benzofuran-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-4-6-7(12)10(14-2)11(15-3)8(13)9(6)16-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSEKIEVVBLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=O)C(=C(C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935875
Record name 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6-dimethoxy-4,7-benzofurandione

CAS RN

158204-26-3
Record name Graphisquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5,6-dimethoxy-4,7-benzofurandione
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,6-dimethoxy-4,7-benzofurandione
Reactant of Route 3
Reactant of Route 3
2-Methyl-5,6-dimethoxy-4,7-benzofurandione
Reactant of Route 4
Reactant of Route 4
2-Methyl-5,6-dimethoxy-4,7-benzofurandione
Reactant of Route 5
2-Methyl-5,6-dimethoxy-4,7-benzofurandione
Reactant of Route 6
Reactant of Route 6
2-Methyl-5,6-dimethoxy-4,7-benzofurandione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.